molecular formula C6H7Br2N3 B2800000 3,5-Dibromo-2-hydrazinyl-6-methylpyridine CAS No. 1820706-07-7

3,5-Dibromo-2-hydrazinyl-6-methylpyridine

Cat. No.: B2800000
CAS No.: 1820706-07-7
M. Wt: 280.951
InChI Key: ITRVZIRPTBGBRE-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. lifechemicals.comnih.govresearchgate.net This structural motif is prevalent in a vast array of naturally occurring compounds, including vitamins like nicotinamide (B372718) and pyridoxine, as well as numerous alkaloids. lifechemicals.com Its importance is further underscored by its presence in a significant number of pharmaceuticals approved by the FDA. lifechemicals.comresearchgate.netnih.gov The pyridine scaffold's value lies in its unique electronic properties, its ability to act as a ligand and a base, and its capacity for a wide range of chemical modifications. nih.gov These characteristics make it a privileged scaffold in drug discovery, allowing chemists to fine-tune the steric and electronic properties of molecules to optimize their biological activity. researchgate.netnih.gov

Overview of Halogenated Pyridines as Versatile Building Blocks

The introduction of halogen atoms onto the pyridine ring dramatically enhances its utility as a synthetic intermediate. nih.gov Halogenated pyridines are key building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govyoutube.com The carbon-halogen bond provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular frameworks. The regioselective introduction of halogens can be challenging due to the electron-deficient nature of the pyridine ring, but various methods have been developed to achieve this, making a wide range of halogenated pyridines accessible for further functionalization. nih.gov

The Hydrazinyl Moiety in Heterocyclic Chemistry and Ligand Design

The hydrazinyl group (-NHNH2) is a potent nucleophile and a valuable functional group in heterocyclic synthesis. thieme-connect.commdpi.com It serves as a precursor for the construction of various nitrogen-containing heterocycles, such as pyrazoles, triazoles, and pyridazines. nih.govrsc.org The reactivity of the hydrazinyl group allows for the formation of hydrazones through condensation with aldehydes and ketones, which are themselves versatile intermediates. mdpi.commdpi.com In the realm of coordination chemistry, the hydrazinyl moiety and its derivatives are effective ligands, capable of forming stable complexes with a variety of metal ions. mdpi.com This property is crucial in the design of catalysts and functional materials. researchgate.net

Positioning of 3,5-Dibromo-2-hydrazinyl-6-methylpyridine within Advanced Heterocyclic Research

This compound is a multi-functionalized pyridine derivative that combines the key features discussed above. The pyridine core provides the fundamental heterocyclic scaffold. The two bromine atoms at the 3 and 5 positions offer two distinct sites for synthetic elaboration through cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex, three-dimensional molecules.

The hydrazinyl group at the 2-position is a powerful nucleophile and a precursor for further heterocyclic ring formation. thieme-connect.comwsu.edu Its proximity to the nitrogen atom of the pyridine ring and the adjacent methyl group at the 6-position can influence its reactivity and chelating properties. The methyl group itself can impact the steric environment around the adjacent functional groups and may be a site for further chemical modification.

While specific research applications for this compound are not extensively documented in publicly available literature, its structure suggests significant potential as a versatile building block in several areas of chemical research. Its utility could lie in the synthesis of novel ligands for catalysis, the development of new scaffolds for medicinal chemistry, and the construction of functional materials with tailored electronic and photophysical properties. The strategic placement of the dibromo, hydrazinyl, and methyl functionalities on the pyridine ring makes this compound a prime candidate for exploration in the synthesis of advanced heterocyclic systems.

Properties

IUPAC Name

(3,5-dibromo-6-methylpyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Br2N3/c1-3-4(7)2-5(8)6(10-3)11-9/h2H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRVZIRPTBGBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Br)Br)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,5 Dibromo 2 Hydrazinyl 6 Methylpyridine and Its Precursors

Synthesis of Brominated Pyridine (B92270) Scaffolds

The creation of the dibrominated pyridine framework is a critical precursor to the final target molecule. Achieving the desired 3,5-dibromo substitution pattern on a 2-substituted-6-methylpyridine requires precise control over reaction conditions and a judicious choice of synthetic strategy.

Regioselective Bromination of 2-Hydrazinyl-6-methylpyridine (B1590354) Derivatives

Direct bromination of a pre-existing 2-hydrazinyl-6-methylpyridine scaffold presents a formidable challenge due to the activating nature of the hydrazinyl group, which can lead to complex product mixtures and over-bromination. However, by carefully controlling the reaction conditions and the brominating agent, a degree of regioselectivity can be achieved. Research into the halogenation of related heterocyclic systems suggests that factors such as solvent polarity, temperature, and the nature of the halogen source can significantly influence the outcome of the reaction.

Parameter Influence on Regioselectivity
Solvent Can affect the reactivity of the brominating agent and the substrate.
Temperature Lower temperatures often favor kinetic control, potentially leading to higher selectivity.
Brominating Agent The choice of reagent (e.g., NBS, Br2) can impact the electrophilicity and steric hindrance of the reaction.

Halogenation of Substituted Pyridines via Directed Metalation and Electrophilic Substitution

A more controlled and widely applicable strategy for the regioselective halogenation of pyridines involves directed metalation followed by electrophilic quenching. znaturforsch.comnih.gov This method leverages a directing group on the pyridine ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting metalated intermediate can then react with an electrophilic bromine source to install a bromine atom at the desired position. znaturforsch.com

For the synthesis of a 3,5-dibrominated pyridine, this process can be applied sequentially. The nature of the substituents already on the pyridine ring profoundly influences the regioselectivity of the metalation step. znaturforsch.com Milder conditions and greater functional group tolerance can be achieved using ate-bases with various metals (e.g., Mg, Zn) or TMP (2,2,6,6-tetramethylpiperidyl) metal reagents. znaturforsch.com

Table 1: Key Strategies for Regioselective Pyridine Halogenation

MethodologyKey FeaturesTypical ReagentsReference
Directed ortho-Metalation (DoM)High regioselectivity controlled by a directing group.n-BuLi, LDA, TMP-bases; Electrophile (e.g., Br2, NBS) znaturforsch.com
Halogen/Metal ExchangeUseful for functionalizing pre-halogenated pyridines.n-BuLi, i-PrMgX znaturforsch.com
Electrophilic Aromatic Substitution (EAS)Often requires harsh conditions for electron-deficient pyridines. chemrxiv.orgBr2, Lewis/Brønsted acids chemrxiv.org

Palladium-Catalyzed Functionalization of Dibromopyridines

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of dihalopyridines. nih.gov While not a direct method for bromination, these reactions are crucial for the synthesis of precursors to 3,5-Dibromo-2-hydrazinyl-6-methylpyridine. For instance, a suitably substituted dibromopyridine can undergo selective C-H activation or cross-coupling at one position, leaving the other bromine atom available for later transformation into the hydrazinyl group. The choice of ligand, palladium precursor, and reaction conditions is critical for achieving high selectivity and yield in these transformations. illinois.edunih.gov The versatility of palladium catalysis allows for the formation of various carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted pyridine intermediates. nih.govyoutube.com

Introduction of the Hydrazinyl Functionality

With the brominated pyridine scaffold in hand, the next critical step is the introduction of the hydrazinyl group at the C2 position. This transformation is typically achieved through nucleophilic substitution or metal-catalyzed C-N bond formation.

Nucleophilic Aromatic Substitution (SNAr) Reactions on 2-Halopyridines with Hydrazine (B178648) Derivatives

Nucleophilic aromatic substitution (SNAr) is a well-established method for introducing nitrogen nucleophiles onto electron-deficient aromatic rings, such as halopyridines. nih.govyoutube.com The reaction of a 2-halopyridine with hydrazine or a hydrazine derivative proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. youtube.com The rate of this reaction is influenced by the nature of the leaving group (the halogen), with fluoride (B91410) being the most reactive, and by the electronic properties of the pyridine ring. nih.gov Electron-withdrawing groups on the ring can accelerate the reaction by stabilizing the negatively charged intermediate.

Table 2: Factors Affecting SNAr Reactions on 2-Halopyridines

FactorEffect on Reaction RateExampleReference
Leaving GroupF > Cl ≈ Br > I2-Fluoropyridine reacts faster than 2-chloropyridine. nih.gov nih.gov
Ring SubstituentsElectron-withdrawing groups accelerate the reaction.Nitro groups enhance reactivity towards nucleophiles. youtube.com
NucleophileStronger nucleophiles generally react faster.Hydrazine is a potent nucleophile for this transformation. researchgate.net

Metal-Catalyzed C-N Bond Formation for Hydrazinyl Group Incorporation

In cases where SNAr reactions are sluggish or incompatible with other functional groups in the molecule, metal-catalyzed C-N bond formation offers a powerful alternative. nih.gov Palladium-catalyzed Buchwald-Hartwig amination, for example, has been widely used for the coupling of amines and related nitrogen nucleophiles with aryl halides. nih.gov This methodology can be adapted for the synthesis of hydrazinylpyridines. The catalytic cycle typically involves the oxidative addition of the halopyridine to a Pd(0) complex, followed by coordination of the hydrazine derivative, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. illinois.edu The choice of ligand on the palladium center is crucial for the success of these reactions, as it influences the catalyst's reactivity and stability. nih.gov

While less common, other transition metals have also been explored for C-N bond formation. For instance, copper-catalyzed methods have been reported for the N-arylation of hydrazides, which can be precursors to hydrazinyl compounds. nih.gov Additionally, group 4 metals like titanium have been investigated for catalyzing C-N bond formations in the synthesis of various nitrogen-containing heterocycles. nih.govgoogle.com

Conversion of Amino- or Nitro-Pyridines to Hydrazinyl-Pyridines

The transformation of an amino or nitro group on a pyridine ring into a hydrazinyl moiety is a critical step in the synthesis of many biologically active compounds. The most prevalent and reliable method involves the conversion of a primary aromatic amine into a diazonium salt, which is subsequently reduced to the desired hydrazine.

The process begins with the diazotization of a primary aminopyridine. prepchem.com This reaction involves treating the aminopyridine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid. prepchem.comchemimpex.com The reaction mechanism starts with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. prepchem.com This electrophilic ion is then attacked by the nucleophilic amino group of the pyridine. chemimpex.com A series of proton transfers and the elimination of a water molecule lead to the formation of a stable pyridine diazonium salt. prepchem.com The diazotization of 2-aminopyridine (B139424) in dilute mineral acid has been shown to successfully lead to the formation of these diazonium ions. whiterose.ac.uk

Once the diazonium salt is formed, it can be reduced to the corresponding hydrazinylpyridine. Various reducing agents are effective for this transformation, including tin(II) chloride (SnCl₂), sodium sulfite (B76179), or sodium bisulfite. acs.orgacs.org The use of mild reducing agents is crucial to prevent over-reduction. For instance, aryl diazonium salts can be effectively reduced to aryl hydrazines using tin(II) chloride or sodium bisulfite. acs.orgacs.org This two-step sequence—diazotization followed by reduction—represents a robust pathway to access hydrazinyl-pyridines from their amino-substituted precursors. nih.gov

Direct conversion of nitro-pyridines to hydrazinyl-pyridines is less common. The standard approach involves the initial reduction of the nitro group to a primary amino group. This can be achieved using various established methods, such as catalytic hydrogenation or reduction with metals in acidic media. Once the aminopyridine is obtained, it can then be subjected to the diazotization and reduction sequence described above to yield the target hydrazinylpyridine. While direct nucleophilic substitution of a nitro group can occur in highly activated systems, it is not a general method for the synthesis of hydrazines. nih.gov

Table 1: Reagents for Conversion of Aminopyridines to Hydrazinylpyridines
StepReagentsIntermediate/ProductReference
DiazotizationSodium Nitrite (NaNO₂), Mineral Acid (e.g., HCl)Pyridyl Diazonium Salt prepchem.comchemimpex.com
ReductionTin(II) Chloride (SnCl₂), Sodium Sulfite, or Sodium BisulfiteHydrazinylpyridine acs.orgacs.org

Strategies for Methyl Group Introduction and Manipulation at the C-6 Position

The introduction and subsequent functionalization of a methyl group at a specific position on the pyridine ring are fundamental operations in heterocyclic chemistry.

Directly introducing a methyl group onto an existing pyridine core, particularly at a specific position, can be challenging due to the electron-deficient nature of the ring, which makes it resistant to standard electrophilic substitution reactions like Friedel-Crafts alkylation. chemicalbook.com However, modern synthetic methods have provided several pathways to achieve this transformation.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct alkylation of pyridine C-H bonds. chemicalbook.com Various catalyst systems, including those based on rhodium, can mediate the C-H alkylation of pyridines, often with specific regioselectivity. acs.org For instance, Rh(I)-catalyzed alkylation has been successfully applied to pyridines, although substitution ortho to the nitrogen (at C-2 or C-6) is often required to achieve high yields. acs.org Another approach involves Minisci-type reactions, where free radicals react with the protonated, electron-deficient pyridine ring. whiterose.ac.uk This method is effective for introducing alkyl groups, although controlling regioselectivity between the C-2, C-4, and C-6 positions can be a challenge and may require the use of blocking groups to direct the alkylation to a specific site. whiterose.ac.uk For example, a maleate-derived blocking group can be used to achieve exquisite control for Minisci-type alkylation at the C-4 position. whiterose.ac.uk

Once a methyl group is installed on the pyridine ring, for example in 2-amino-6-methylpyridine, it can be further modified to introduce other functionalities. acs.org The methyl group of a methylpyridine (picoline) can undergo various reactions.

One common transformation is oxidation. The methyl group can be oxidized to a hydroxymethyl group (an alcohol), an aldehyde, or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. For example, 2-picoline can be converted to 2-pyridinemethanol (B130429) via an initial N-oxidation to form 2-picoline N-oxide, followed by reaction with acetic anhydride (B1165640) and subsequent hydrolysis. google.comsigmaaldrich.com

Another important reaction is halogenation. The methyl group can be halogenated under free-radical conditions. For instance, the chlorination of 3-methylpyridine (B133936) in the presence of anhydrous liquid hydrogen fluoride can lead to the formation of 3-(trichloromethyl)pyridine. researchgate.net This functionalized side chain can then serve as a handle for further synthetic transformations. The pyridine ring itself can also be halogenated, and the presence of the methyl group can influence the regioselectivity of this electrophilic substitution. nih.gov

Table 2: Selected Functionalization Reactions of Methylpyridines
Starting MaterialReaction TypeReagentsProductReference
2-PicolineOxidation1. Oxidizing Agent (for N-oxide formation) 2. Acetic Anhydride 3. Hydrolysis2-Pyridinemethanol google.comsigmaaldrich.com
3-MethylpyridineSide-chain HalogenationChlorine (Cl₂), Hydrogen Fluoride (HF)3-(Trichloromethyl)pyridine researchgate.net
2-Amino-6-methylpyridineRing BrominationBromine (Br₂)2-Amino-3,5-dibromo-6-methylpyridine chemicalbook.com

Multistep Synthesis and One-Pot Approaches for this compound

The construction of a polysubstituted pyridine like this compound requires a well-designed synthetic sequence that carefully orchestrates the introduction of each substituent.

A logical synthetic route to this compound would start from a readily available precursor, 2-Amino-6-methylpyridine. chemicalbook.com This starting material already contains the required amino and methyl groups at the C-2 and C-6 positions, respectively.

The first step would be the dibromination of the pyridine ring. The activating amino group directs electrophilic substitution to the ortho and para positions (C-3 and C-5). Therefore, treating 2-Amino-6-methylpyridine with a brominating agent, such as bromine in acetic acid, would yield 2-Amino-3,5-dibromo-6-methylpyridine. prepchem.comchemicalbook.com This compound is a known and crucial intermediate. chemimpex.comsigmaaldrich.com

With the dibrominated aminopyridine in hand, the final step is the conversion of the C-2 amino group into the hydrazinyl group. As detailed in section 2.2.3, this is achieved through a two-step, one-pot procedure. The 2-Amino-3,5-dibromo-6-methylpyridine would first be treated with sodium nitrite in a strong acid to form the corresponding diazonium salt. This unstable intermediate is then reduced in situ with a mild reducing agent like tin(II) chloride or sodium sulfite to furnish the final product, this compound. acs.orgacs.org

An alternative sequence, such as introducing the hydrazine group first, followed by bromination, would likely be problematic. The hydrazinyl group is highly activating and also susceptible to oxidation, which would complicate the subsequent electrophilic bromination step and could lead to undesired side products or degradation. Therefore, the sequence of bromination followed by conversion of the amino group is the more viable strategy.

The synthesis of polysubstituted pyridines is fraught with challenges related to regiocontrol and the compatibility of different functional groups. acs.org

Regiocontrol: Achieving the desired substitution pattern is a primary challenge. In the synthesis of the target molecule, the regioselectivity of the bromination step is critical. Fortunately, the strong ortho, para-directing nature of the amino group at C-2 effectively directs the incoming bromine electrophiles to the C-3 and C-5 positions of 2-amino-6-methylpyridine. However, in other pyridine syntheses, achieving specific regiocontrol can be difficult and may require complex strategies like the use of directing groups or metalation-trapping sequences. nih.gov The development of new synthetic methods, such as directed cycloaddition reactions, aims to provide more reliable regiocontrolled routes to highly substituted pyridines. whiterose.ac.uk

Functional Group Compatibility: Throughout a multi-step synthesis, the reagents and conditions used for one transformation must be compatible with all other functional groups present in the molecule. In the proposed synthesis, the diazotization step requires strong acidic conditions and the use of a nitrite source. These conditions must not affect the bromine atoms or the methyl group on the pyridine ring. Similarly, the reducing agent used to convert the diazonium salt to the hydrazine must be mild enough to avoid reducing the pyridine ring or causing dehalogenation (removal of the bromine atoms). The choice of tin(II) chloride or sodium sulfite is appropriate as they are known to be compatible with such functionalities. acs.org The inherent reactivity of the starting materials and intermediates must always be considered to prevent unwanted side reactions, such as polymerization or degradation, under the reaction conditions. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3,5 Dibromo 2 Hydrazinyl 6 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Detailed ¹H and ¹³C NMR Assignments for Structural Confirmation

The structural confirmation of 3,5-Dibromo-2-hydrazinyl-6-methylpyridine is fundamentally based on the interpretation of its one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra. The expected chemical shifts (δ) in a solvent like DMSO-d₆ are assigned based on the electronic effects of the substituents on the pyridine (B92270) ring. The electron-withdrawing bromine atoms and the pyridine nitrogen atom deshield adjacent nuclei, shifting their signals downfield, while the electron-donating hydrazinyl and methyl groups cause upfield shifts.

The ¹H NMR spectrum is anticipated to be relatively simple, showing distinct signals for the single aromatic proton (H-4), the methyl protons (-CH₃), and the protons of the hydrazinyl group (-NHNH₂). The integration of these signals would correspond to a 1:3:3 ratio, respectively.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. It is expected to display seven distinct signals: six for the pyridine ring carbons and one for the methyl group carbon. The carbons directly bonded to the electronegative bromine (C-3, C-5) and nitrogen atoms (C-2, C-6) are expected to resonate at lower fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆.

Atom Number Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C2 - ~158.5
C3 - ~108.0
H4 ~8.10 (s) -
C4 - ~142.0
C5 - ~106.5
C6 - ~155.0
-CH₃ ~2.45 (s) ~20.0
-NH- ~7.50 (s, broad) -
-NH₂ ~4.50 (s, broad) -

Note: Predicted values are illustrative and based on established substituent effects on pyridine rings. Actual experimental values may vary.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this molecule, a COSY spectrum would be expected to show no cross-peaks for the aromatic proton (H-4) as it has no adjacent proton neighbors, confirming its isolated nature on the pyridine ring. sdsu.eduscribd.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). scribd.com The HSQC spectrum would definitively link the proton signals to their corresponding carbon signals, for instance, connecting the signal at ~8.10 ppm to the C-4 carbon and the signal at ~2.45 ppm to the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons, regardless of their bonding connectivity. A NOESY spectrum could show a correlation between the methyl protons and the H-4 proton, providing further evidence for their relative positions on the pyridine ring.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation.

2D NMR Experiment Correlating Protons (δH) Correlating Carbons (δC) Information Gained
HSQC H-4 (~8.10 ppm) C-4 (~142.0 ppm) Direct H-C attachment.
-CH₃ (~2.45 ppm) -CH₃ (~20.0 ppm) Direct H-C attachment.
HMBC H-4 (~8.10 ppm) C-2, C-3, C-5, C-6 Connectivity around the ring.
-CH₃ (~2.45 ppm) C-5, C-6 Position of the methyl group.
-NH- (~7.50 ppm) C-2, C-3 Position of the hydrazinyl group.

| NOESY | H-4 ↔ -CH₃ | - | Spatial proximity of H-4 and methyl group. |

Spectroscopic Analysis of Tautomeric Forms

Substituted 2-hydrazinylpyridines can exist in a tautomeric equilibrium between the hydrazinyl-pyridine (amino) form and the hydrazono-dihydropyridine (imino) form. siftdesk.orgrsc.org This prototropic tautomerism involves the migration of a proton. NMR spectroscopy is a powerful tool to investigate such dynamic processes. siftdesk.org The presence of tautomerism could be indicated in the NMR spectra by the broadening of specific ¹H or ¹³C signals due to chemical exchange. Alternatively, if the exchange rate is slow on the NMR timescale, separate sets of signals for each tautomer might be observed. Variable temperature NMR studies can also provide insight into the kinetics and thermodynamics of the tautomeric equilibrium. For this compound in a solvent like DMSO, the equilibrium is expected to favor the aromatic hydrazinyl form.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. rsc.org For this compound (C₆H₇Br₂N₃), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated. The presence of two bromine atoms will result in a characteristic isotopic pattern (¹⁹Br:⁸¹Br ≈ 1:1), leading to a triplet of peaks for the molecular ion at [M]+, [M+2]+, and [M+4]+ with an approximate intensity ratio of 1:2:1.

Table 3: HRMS Data for the Protonated Molecule [M+H]⁺.

Ion Formula Calculated m/z
[C₆H₈⁷⁹Br₂N₃]⁺ 280.9139
[C₆H₈⁷⁹Br⁸¹BrN₃]⁺ 282.9119
[C₆H₈⁸¹Br₂N₃]⁺ 284.9098

Note: Calculated for the protonated species [C₆H₈Br₂N₃]⁺.

Fragmentation Pathway Analysis using Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation by collision with an inert gas. The analysis of the resulting fragment ions provides valuable information about the molecule's structure and connectivity. nih.gov

A plausible fragmentation pathway for protonated this compound would likely begin with the cleavage of the N-N bond or the loss of ammonia (B1221849) from the hydrazinyl group. Subsequent fragmentations could involve the loss of bromine atoms or the cleavage of the pyridine ring.

Table 4: Plausible MS/MS Fragmentation Pathway and Major Fragment Ions.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
281/283/285 264/266/268 NH₃ (Ammonia) [C₆H₅Br₂N₂]⁺
281/283/285 250/252/254 N₂H₃ (Hydrazinyl radical) [C₆H₅Br₂N]⁺
264/266/268 185/187 Br (Bromine radical) [C₆H₅BrN₂]⁺
250/252/254 171/173 Br (Bromine radical) [C₆H₅BrN]⁺
171/173 92 Br (Bromine radical) [C₆H₅N]⁺

Note: m/z values correspond to the major isotopes (⁷⁹Br/⁸¹Br). The fragmentation pathway is proposed and not based on reported experimental data.

GC-MS and LC-MS for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable analytical techniques for the purity assessment and structural identification of synthesized organic compounds like this compound. These methods separate the compound from impurities and provide mass-to-charge ratio (m/z) data, which aids in confirming its molecular weight and fragmentation pattern.

In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column (such as an HP-5MS) where separation occurs based on boiling point and polarity. nih.gov The separated components then enter the mass spectrometer. For this compound, electron ionization (EI) would likely be used. The resulting mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. libretexts.org This results in a distinctive M, M+2, and M+4 peak pattern for the molecular ion (M+), where the relative intensities are approximately 1:2:1. This pattern is a clear indicator of the presence of two bromine atoms in the molecule. libretexts.org

LC-MS is particularly useful for less volatile or thermally labile compounds. nih.gov A reverse-phase C18 column is commonly employed with a mobile phase gradient, for instance, of acetonitrile (B52724) and water containing a modifier like formic acid, to achieve separation. nih.gov Electrospray ionization (ESI) is a common ionization technique in LC-MS that would generate a protonated molecule [M+H]+. The high-resolution mass spectrometry (HRMS) data obtained can confirm the elemental composition of the parent ion, providing further evidence for the compound's identity. mdpi.com Purity is determined by integrating the peak area of the target compound relative to the total area of all detected peaks in the chromatogram. nih.gov

Table 1: Representative GC-MS and LC-MS Data for this compound

TechniqueParameterExpected ObservationInference
GC-MS (EI)Retention Time (tR)Specific to the compound under given conditionsCompound Identity & Purity
GC-MS (EI)Molecular Ion (M+)Isotopic cluster at m/z 265, 267, 269 (Ratio ~1:2:1)Confirms presence of two Br atoms and molecular weight
GC-MS (EI)Key FragmentsLoss of NHNH2, Br, or CH3 groupsStructural Elucidation
LC-MS (ESI+)Retention Time (tR)Specific to the compound under given conditionsCompound Identity & Purity
LC-MS (ESI+)Protonated Molecule [M+H]+Isotopic cluster at m/z 266, 268, 270 (Ratio ~1:2:1)Confirms molecular weight
LC-MS (ESI+)Purity by Peak Area %>95%Assessment of sample purity

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding within a molecule. ksu.edu.sa These methods are complementary and are used to obtain a comprehensive vibrational profile of this compound.

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its constituent functional groups.

Pyridine Ring Vibrations : The aromatic C-C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1625 cm-1 region. nih.govelixirpublishers.com The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm-1 range. vscht.cz Ring breathing modes, which are often strong in Raman spectra, can be found in the 990-1050 cm-1 region. aps.org

Hydrazine (B178648) Group Vibrations : The N-H stretching vibrations of the hydrazinyl group are particularly informative. Asymmetric and symmetric N-H stretches typically occur in the 3300-3500 cm-1 region. nih.gov The NH2 scissoring (bending) vibration is expected around 1600-1650 cm-1. nih.gov

C-Br Bond Vibrations : The carbon-bromine (C-Br) stretching vibrations are found in the far-infrared region, typically between 500 and 650 cm-1, due to the heavy mass of the bromine atom.

Table 2: Predicted Characteristic IR and Raman Frequencies (cm-1) for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm-1)Typical Intensity (IR/Raman)
N-H Stretch (asymm/symm)Hydrazine (-NHNH2)3300 - 3500Medium-Strong / Medium
C-H Stretch (aromatic)Pyridine Ring3000 - 3100Weak-Medium / Strong
C-H Stretch (aliphatic)Methyl (-CH3)2850 - 2960Medium / Medium
NH2 ScissoringHydrazine (-NHNH2)1600 - 1650Medium / Weak
C=C, C=N Ring StretchPyridine Ring1400 - 1625Strong / Strong
Ring BreathingPyridine Ring990 - 1050Weak / Strong
C-Br StretchBromo-substituent500 - 650Strong / Strong

In the solid state, intermolecular hydrogen bonding is expected to significantly influence the vibrational spectra. researchgate.net The N-H stretching bands of the hydrazinyl group are particularly sensitive to hydrogen bonding. researchgate.net The formation of N-H···N hydrogen bonds between the hydrazinyl group of one molecule and the pyridine ring nitrogen of an adjacent molecule would cause a broadening and a red-shift (a shift to lower wavenumbers) of the N-H stretching frequencies compared to their positions in a dilute solution or the gas phase. researchgate.netnih.gov This shift indicates a weakening of the N-H bond as its hydrogen atom interacts with a nitrogen atom on a neighboring molecule. The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonding interactions within the crystal lattice.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of structure and insights into intermolecular packing.

Single-crystal X-ray diffraction analysis of this compound would provide detailed information on its molecular geometry and crystal packing. By analogy with similar structures like 2-Bromo-6-hydrazinylpyridine and 2-Bromo-3-hydroxy-6-methylpyridine, the compound is likely to crystallize in a common space group such as P21/c (monoclinic) or P212121 (orthorhombic). nih.govnih.gov The analysis would yield precise bond lengths, bond angles, and torsion angles. The pyridine ring is expected to be essentially planar, with the substituents causing minor deviations. The geometry around the hydrazinyl nitrogen atoms would also be determined, confirming the connectivity and conformation of this group relative to the pyridine ring.

Table 3: Predicted Single-Crystal X-ray Diffraction Data for this compound

ParameterPredicted Value / Description
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P21/c or P212121
Unit Cell Dimensions (a, b, c, β)To be determined experimentally
Molecules per unit cell (Z)e.g., 4 or 8
C-Br Bond Length~1.88 - 1.91 Å
C-N (hydrazine) Bond Length~1.36 - 1.39 Å
N-N Bond Length~1.40 - 1.43 Å
Pyridine Ring GeometryLargely planar

The crystal structure would reveal a network of intermolecular interactions that dictate the supramolecular assembly. researchgate.net

N-H…N Hydrogen Bonds : The primary interaction driving the crystal packing is expected to be N-H···N hydrogen bonds. The hydrazinyl group has N-H donors, which can interact with the pyridine ring nitrogen (N1) as an acceptor on an adjacent molecule. This type of interaction is commonly observed in related hydrazinylpyridine structures and leads to the formation of chains or dimeric motifs. nih.gov

Halogen Bonding : Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile. nih.govchemrxiv.org In this molecule, a Br···N or Br···Br interaction could occur. nih.govresearchgate.net A Br···N interaction between the bromine atom of one molecule and the nitrogen of a neighboring molecule could play a significant role in organizing the crystal packing. nih.gov The geometry of this interaction (C-Br···N angle) would be close to 180°.

Together, these hydrogen bonds, halogen bonds, and π-π stacking interactions create a robust three-dimensional supramolecular architecture.

Conformational Analysis and Molecular Planarity

Due to a lack of direct crystallographic data for this compound, this analysis utilizes data from the closely related structural analogue, 3,5-Dibromo-6-methylpyridin-2-amine. The substitution of an amino group for the hydrazinyl group allows for a reasonable approximation of the conformational and planarity characteristics of the core molecular structure.

The crystal structure of 3,5-Dibromo-6-methylpyridin-2-amine reveals that the molecule is nearly planar. researchgate.net This is substantiated by the small root-mean-square (r.m.s.) deviation of 0.012 Å for the non-hydrogen atoms from the mean plane of the molecule. researchgate.net This near-planarity indicates that the pyridine ring and its substituents lie predominantly in the same plane.

The bond lengths and angles within the pyridine ring are consistent with those of a substituted aromatic system. The introduction of the bromine, amino, and methyl groups leads to minor distortions in the ring geometry, as reflected in the bond angles.

The detailed geometric parameters for 3,5-Dibromo-6-methylpyridin-2-amine are presented in the following tables.

Selected Bond Lengths

AtomsLength (Å)
C1—C21.407 (5)
C3—C41.390 (6)
C5—C61.491 (6)

Data sourced from crystallographic analysis of 3,5-Dibromo-6-methylpyridin-2-amine. researchgate.net

Selected Bond Angles

AtomsAngle (°)
C3—C2—C1120.1 (3)
C1—C2—Br1119.7 (3)
C2—C3—C4118.2 (4)
C5—C4—C3120.7 (4)
C3—C4—Br2117.8 (3)
N1—C5—C4120.1 (4)
C1—N1—C5120.6 (3)
N1—C5—C6115.3 (4)
N1—C1—N2116.7 (4)

Data sourced from crystallographic analysis of 3,5-Dibromo-6-methylpyridin-2-amine. researchgate.net

Selected Torsion Angles

AtomsAngle (°)
N2—C1—C2—C3178.7 (4)
N1—C1—C2—Br1-179.4 (3)
C1—C2—C3—C40.0 (6)
Br1—C2—C3—C4179.5 (3)
C2—C3—C4—Br2178.9 (3)
Br2—C4—C5—N1-178.4 (3)
C3—C4—C5—C6-179.1 (4)
N2—C1—N1—C5-178.3 (4)
C2—C1—N1—C50.3 (6)
C6—C5—N1—C1179.3 (4)

Data sourced from crystallographic analysis of 3,5-Dibromo-6-methylpyridin-2-amine. researchgate.net

Computational and Theoretical Investigations of 3,5 Dibromo 2 Hydrazinyl 6 Methylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a primary tool for predicting molecular properties and reactivity. For a molecule like 3,5-Dibromo-2-hydrazinyl-6-methylpyridine, DFT calculations would provide fundamental insights into its behavior at the atomic level.

Geometry Optimization and Electronic Structure Analysis

A crucial first step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using a DFT method, such as B3LYP with a basis set like 6-311G(d,p), researchers can calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. researchgate.netnih.gov

For this compound, this analysis would reveal the precise spatial orientation of the pyridine (B92270) ring, the methyl group, the bromine atoms, and the hydrazinyl moiety. It would also identify any intramolecular hydrogen bonding, for instance, between the hydrazinyl group and the pyridine nitrogen, which can significantly influence the molecule's conformation and stability.

Table 1: Predicted Geometrical Parameters from DFT Calculations for a Hypothetical Optimized Structure This table is illustrative and does not represent published data for the specific compound.

ParameterAtoms InvolvedPredicted Value
Bond LengthC-Br~1.8-1.9 Å
Bond LengthN-N (hydrazinyl)~1.4 Å
Bond AngleC-N-C (pyridine ring)~118-122°
Dihedral AngleC-C-N-NVariable (defines hydrazinyl orientation)

Electronic structure analysis would further describe the distribution of electrons within the molecule, including calculations of atomic charges (e.g., Mulliken charges), which indicate how electron density is shared among the atoms.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. mdpi.com

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, this would involve calculating the magnetic shielding of each nucleus, providing a theoretical spectrum that helps in the assignment of experimental peaks.

Vibrational Frequencies: The vibrational modes of the molecule can be calculated to predict its infrared (IR) and Raman spectra. researchgate.net This analysis helps identify characteristic frequencies for functional groups, such as the N-H stretching of the hydrazinyl group, C=N and C=C stretching of the pyridine ring, and C-Br stretching modes. A comparison between the calculated and experimental spectra is a standard method for structural verification.

Reaction Mechanism Studies and Transition State Identification

Theoretical studies are invaluable for exploring potential chemical reactions. For this compound, which could be a precursor in synthesizing more complex heterocyclic compounds, DFT can be used to model reaction pathways. Researchers can map the potential energy surface of a reaction, identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them. researchgate.net This allows for the calculation of activation energies, providing insight into reaction rates and feasibility, and helping to elucidate the step-by-step mechanism of a chemical transformation.

Quantum Chemical Descriptors and Reactivity Indices

To understand a molecule's chemical behavior, a set of quantum chemical descriptors derived from its electronic structure can be calculated. These indices provide a quantitative measure of reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting reactivity towards electrophiles.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating reactivity towards nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and reactive.

Table 2: Representative FMO Data from DFT Calculations for a Pyridine Derivative This table is illustrative and based on general findings for similar compounds, not specific data for the title compound.

ParameterTypical Predicted Value (eV)Implication
EHOMO-5.0 to -7.0Indicates electron-donating capability
ELUMO-1.0 to -2.5Indicates electron-accepting capability
Energy Gap (ΔE)~3.0 to 5.0Correlates with chemical reactivity and stability

Electrostatic Potential Surface (ESP) Mapping

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. researchgate.netresearchgate.net An ESP map is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential.

Red Regions: These areas represent negative electrostatic potential, are rich in electrons, and are susceptible to electrophilic attack. In this compound, such regions would likely be found around the nitrogen atoms of the pyridine ring and the hydrazinyl group due to their lone pairs of electrons.

Blue Regions: These areas correspond to positive electrostatic potential, are electron-deficient, and are susceptible to nucleophilic attack. Positive regions are typically found around hydrogen atoms, particularly those of the hydrazinyl N-H groups.

Green/Yellow Regions: These indicate neutral or weakly polarized areas of the molecule.

The ESP map provides a clear, qualitative picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions and reactivity patterns.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could provide valuable insights into its behavior in a solution, which is crucial for understanding its interactions in a biological or chemical system.

In the context of related pyridine derivatives, MD simulations have been employed to:

Analyze the adsorption of molecules on metal surfaces.

Simulate the movement and interactions of atoms and molecules over a specific period, considering the forces between them.

Understand the stability and conformational changes of molecules in different environments.

For instance, studies on other pyridine compounds have used MD simulations to investigate their potential as corrosion inhibitors by modeling their interaction with metal surfaces. These simulations can predict the adsorption energy and orientation of the molecule on the surface, providing a theoretical basis for its protective capabilities. While no specific MD simulation data for this compound was found, this illustrates a potential application of the technique for this compound.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is based on the electron distribution of a molecule and provides a graphical representation of intermolecular contacts.

For the closely related compound 3,5-Dibromo-6-methylpyridin-2-amine , while a full Hirshfeld surface analysis is not published in the available data, its crystal structure reveals key intermolecular interactions. In its crystal form, molecules are linked by pairs of N—H···N hydrogen bonds, forming inversion dimers researchgate.net.

To illustrate the type of data obtained from a Hirshfeld surface analysis, we can examine the findings for other bromopyridine derivatives:

Intermolecular ContactContribution to Hirshfeld Surface (%)
H···H33.2
Br···H/H···Br20.9
O···H/H···O11.2
C···H/H···C11.1
N···H/H···N10.0

This table is interactive.

This data indicates that hydrogen-hydrogen, bromine-hydrogen, and oxygen-hydrogen contacts are the most significant interactions in the crystal structure of this related compound nih.gov. The red spots on the dnorm mapped Hirshfeld surface for this molecule highlight short intermolecular contacts, which correspond to hydrogen bonds and other close interactions nih.gov.

Similarly, for other 6-bromo-imidazo[4,5-b]pyridine derivatives, Hirshfeld surface analysis has been used to determine the intermolecular contacts within their crystal structures nih.gov. This type of analysis for this compound would allow for a detailed understanding of how the bromine atoms, the hydrazinyl group, and the methyl group influence the solid-state packing of the molecule. Specifically, it would quantify the contributions of hydrogen bonds, halogen bonds (Br···Br or Br···N), and van der Waals forces to the crystal's stability.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The strategic placement of reactive sites on the pyridine (B92270) ring allows 3,5-Dibromo-2-hydrazinyl-6-methylpyridine to serve as a key starting material for the construction of more elaborate molecular structures, particularly fused heterocyclic systems. The hydrazine (B178648) moiety is the primary reactive center for cyclization reactions, enabling the synthesis of bicyclic and polycyclic compounds.

The 2-hydrazinylpyridine scaffold is well-established in the synthesis of fused nitrogen-containing heterocycles. By reacting with appropriate bifunctional reagents, this compound can undergo cyclocondensation reactions to yield various pyridine-fused ring systems. Two prominent examples are the synthesis of pyrazolopyridines and triazolopyridines.

Pyrazolo[3,4-b]pyridines: These are formed through the reaction of 2-hydrazinylpyridines with 1,3-dielectrophilic compounds, such as β-diketones, α,β-unsaturated ketones, or malononitrile (B47326) derivatives. researchgate.netmdpi.com The reaction proceeds via an initial condensation with one electrophilic center, followed by an intramolecular cyclization and dehydration to form the fused pyrazole (B372694) ring. The resulting 5,7-dibromo-3,4-dihydro-6-methyl-2H-pyrazolo[3,4-b]pyridine scaffold is a core structure in various research areas.

researchgate.netorganic-chemistry.orgnih.govTriazolo[4,3-a]pyridines: This ring system can be synthesized by reacting this compound with single-carbon electrophiles. organic-chemistry.org Common reagents for this transformation include orthoesters, acid chlorides, or isothiocyanates, which provide the final carbon atom of the fused triazole ring. This method provides a direct route to substituted 5,7-dibromo-3-substituted-8-methyl- researchgate.netorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines.

Target Fused SystemReagent TypeGeneral Product Structure
Pyrazolo[3,4-b]pyridine1,3-Dicarbonyls (e.g., Acetylacetone)5,7-Dibromo-3,4-dihydro-3,3,6-trimethyl-2H-pyrazolo[3,4-b]pyridine
researchgate.netorganic-chemistry.orgnih.govTriazolo[4,3-a]pyridineAcid Chlorides (e.g., Benzoyl Chloride)5,7-Dibromo-3-phenyl-8-methyl- researchgate.netorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine
researchgate.netorganic-chemistry.orgnih.govTriazolo[4,3-a]pyridineIsothiocyanates (e.g., Phenyl isothiocyanate)5,7-Dibromo-N-phenyl-8-methyl- researchgate.netorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridin-3-amine

The pyridine-fused heterocycles synthesized from this compound are themselves valuable scaffolds for further chemical modification. researchgate.net The two bromine atoms retained on the pyridine ring are particularly significant, as they serve as versatile synthetic handles for introducing additional complexity and diversity.

These bromine atoms can be readily functionalized using a variety of modern cross-coupling reactions, such as:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the attachment of aryl, heteroaryl, or alkyl groups. nih.gov

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

This capability allows for the systematic modification of the scaffold's properties, enabling the construction of large compound libraries for various applications. The ability to build upon the core fused-ring system makes this compound a precursor to advanced, three-dimensional organic scaffolds with tailored electronic and steric properties.

Development of Ligands for Coordination Chemistry and Catalysis

The structure of this compound is well-suited for acting as a ligand in coordination chemistry. The pyridine nitrogen and the terminal nitrogen of the hydrazine group can act as a bidentate N,N-donor, forming stable five-membered chelate rings with transition metal ions.

The coordination of this compound or its derivatives (such as hydrazones formed by condensation with aldehydes or ketones) to transition metals can generate novel catalytic systems. mdpi.comnih.gov The electronic properties of the ligand, influenced by the electron-withdrawing bromine atoms and the electron-donating methyl group, can modulate the reactivity of the metal center.

Research on similar hydrazone and pyridine-based ligands has shown that their metal complexes can exhibit significant catalytic activity in various organic transformations. mdpi.comresearchgate.net For example, molybdenum(VI) complexes derived from hydrazone ligands have been shown to be effective catalysts for sulfoxidation reactions. researchgate.net Similarly, complexes of other transition metals like nickel, manganese, and copper with related N,N-donor ligands are explored for their potential in oxidation and other catalytic processes. rsc.orgmdpi.commdpi.com The 3,5-dibromo-6-methylpyridine framework offers a tunable platform for developing new, efficient, and selective catalysts.

Transition MetalPotential Catalytic ApplicationCoordination Mode
Molybdenum (Mo)Oxidation of sulfides to sulfoxidesBidentate (N,N) or Tridentate (O,N,N) for hydrazone derivatives
Nickel (Ni)C-C cross-coupling reactionsBidentate (N,N)
Manganese (Mn)Oxidative catalysisBidentate (N,N)

The design of functional coordination complexes using this compound allows for the fine-tuning of molecular properties. The steric and electronic environment around the metal center can be systematically altered. For instance, condensation of the hydrazine group with various salicylaldehydes can produce a family of tridentate (O,N,N) Schiff base ligands.

The substituents on the salicylaldehyde (B1680747) fragment, combined with the bromo and methyl groups already present on the pyridine ring, provide a powerful tool for modulating the properties of the resulting metal complex. These properties include:

Redox Potential: The electron-donating or -withdrawing nature of the substituents influences the electron density at the metal center, affecting its redox potential and catalytic turnover.

Solubility: The peripheral functional groups determine the solubility of the complex in different solvent systems, which is crucial for practical applications in catalysis.

This modular approach enables the rational design of coordination complexes with specific functions, from homogeneous catalysis to the development of new materials.

Exploration in Advanced Materials Development (excluding biological/drug applications)

While specific applications of this compound in materials science are not yet extensively documented, the structural motifs accessible from this precursor are of significant interest in the development of advanced organic materials.

The fused heterocyclic systems, such as pyrazolopyridines and triazolopyridines, that can be synthesized from this compound are electron-deficient aromatic systems. Such nitrogen-rich heterocycles are often investigated for applications in organic electronics, including:

Organic Light-Emitting Diodes (OLEDs): As host materials or electron-transporting layers, due to their electronic properties and thermal stability.

Organic Field-Effect Transistors (OFETs): As n-type semiconductors.

Furthermore, the presence of heavy bromine atoms in the molecular scaffold is a key feature for inducing phosphorescence. The heavy-atom effect can enhance intersystem crossing, leading to materials that emit light from their triplet excited state. This property is highly desirable for applications in phosphorescent OLEDs (PhOLEDs), which can achieve higher internal quantum efficiencies compared to fluorescent devices. The ability to further functionalize the scaffold via cross-coupling reactions allows for the attachment of chromophoric units and the tuning of photophysical properties like emission color and quantum yield.

Luminescent or Optoelectronic Materials

There is no available research data to suggest that this compound has been synthesized or investigated for its properties as a luminescent or optoelectronic material. The design of such materials often involves creating molecules with specific electronic transitions that allow for the absorption and emission of light, or for the transport of charge carriers. While the pyridine scaffold is common in organic light-emitting diodes (OLEDs) and other optoelectronic devices, the specific contribution of the 3,5-dibromo and 2-hydrazinyl-6-methyl substitution pattern to these properties has not been documented.

Sensor Development

Similarly, there are no published studies on the application of this compound in the field of chemical sensor development. The design of a chemical sensor relies on a specific and measurable response of a molecule to the presence of a particular analyte. The hydrazinyl group could potentially serve as a recognition site for certain ions or molecules, and the electronic properties of the dibrominated pyridine ring could be modulated upon binding, leading to a detectable signal (e.g., a change in color or fluorescence). However, no such sensing capabilities have been experimentally verified or reported for this compound.

Further research would be necessary to synthesize and characterize this compound and to explore its potential in these advanced applications.

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of highly substituted pyridines often involves multi-step processes that can be resource-intensive. researchgate.net Future research should prioritize the development of green and efficient synthetic methodologies for 3,5-Dibromo-2-hydrazinyl-6-methylpyridine. A promising starting point is the nucleophilic aromatic substitution (SNAr) reaction, where a dihalomethylpyridine precursor is treated with hydrazine (B178648). google.comyoutube.com

Key areas for advancement include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and lead to cleaner products in the synthesis of other pyridine (B92270) derivatives. nih.govnih.gov Its application could significantly streamline the production of the target compound.

Eco-Friendly Catalysts and Solvents: Investigating the use of reusable, non-toxic catalysts, such as activated fly ash, and environmentally benign solvents could drastically reduce the environmental footprint of the synthesis. nih.govbhu.ac.in

One-Pot Multicomponent Reactions: Designing a convergent synthesis where multiple starting materials react in a single vessel to form the desired product would enhance atom economy and operational simplicity, representing a significant leap in efficiency. researchgate.netresearcher.life

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages Key Research Focus
Microwave-Assisted SNAr Reduced reaction time, higher purity, increased yields. nih.govnih.gov Optimization of temperature, pressure, and irradiation time.
Green Catalysis Reusability, lower environmental impact, cost-effectiveness. bhu.ac.in Screening of solid-acid/base catalysts; use of aqueous media.
One-Pot Reactions High atom and step economy, reduced waste. researchgate.net Design of novel reaction cascades starting from simpler precursors.

Unveiling Novel Reactivity Patterns and Transformation Strategies

The reactivity of this compound is dictated by its distinct functional groups. The hydrazinyl moiety is a potent nucleophile, while the bromine atoms are excellent leaving groups in substitution reactions and can participate in cross-coupling chemistry. Future work should aim to systematically explore and harness this reactivity.

Potential avenues of exploration include:

Reactions of the Hydrazinyl Group: The hydrazinyl group can be readily transformed into various heterocyclic systems such as pyrazoles, triazoles, and pyridazinones through condensation reactions. researchgate.net

Cross-Coupling Reactions: The two bromine atoms provide handles for sequential and site-selective functionalization via modern catalytic methods like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of diverse aryl, alkynyl, and amino groups. nih.gov

Photo-induced Catalysis: Exploring photo-induced reactions could unlock novel transformation pathways, such as the simultaneous introduction of a pyridyl and a halogen group across an alkene, which has been demonstrated with other halopyridines. nih.gov

Rational Design and Synthesis of Highly Functionalized Derivatives for Targeted Chemical Applications

The true value of this compound lies in its potential as a scaffold for creating libraries of complex molecules. By strategically modifying its functional groups, derivatives can be tailored for specific applications.

Future design strategies should focus on:

Condensation Derivatives: The reaction of the hydrazinyl group with various aldehydes and ketones can produce a wide array of N-acylhydrazone derivatives, a class of compounds known for its diverse biological activities.

Sequential Cross-Coupling: A stepwise functionalization of the C3 and C5 bromine atoms allows for the creation of unsymmetrical, highly substituted pyridine derivatives with precise control over the final architecture.

Heterocycle Formation: Using the hydrazinyl group as a linchpin to build fused heterocyclic systems (e.g., pyrazolo[3,4-b]pyridines) can lead to novel molecular frameworks with unique electronic and steric properties.

Integration of Advanced Spectroscopic and Computational Tools for Comprehensive Understanding

A deep understanding of the structural and electronic properties of this compound and its derivatives is crucial for rational design. The integration of advanced analytical and theoretical methods will be indispensable.

Key research activities should include:

Spectroscopic Analysis: Detailed characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is fundamental. For more complex derivatives, advanced 2D-NMR techniques will be necessary to confirm stereochemistry and connectivity.

Computational Modeling: Density Functional Theory (DFT) calculations can provide invaluable insights into molecular geometry, electronic structure (HOMO-LUMO energy gaps), and reactivity indices. rsc.orgmdpi.com Such studies can predict reaction outcomes, explain observed reactivity, and guide the design of new molecules with desired photophysical or electronic properties. researchgate.net

Molecular Docking: For derivatives designed for biological applications, computational docking studies can predict binding affinities and modes of interaction with specific protein targets, helping to prioritize compounds for synthesis and testing. nih.gov

Table 2: Spectroscopic and Computational Research Plan

Technique Objective Expected Outcome
1H & 13C NMR Structural elucidation of new derivatives. Confirmation of covalent structure and purity.
FT-IR Spectroscopy Identification of key functional groups (e.g., C=O, N-H). Verification of chemical transformations.
Mass Spectrometry Determination of molecular weight and formula. Confirmation of product identity.
DFT Calculations Analysis of electronic structure, reactivity, and spectral properties. rsc.org Understanding of reaction mechanisms and molecular properties.
Molecular Docking Prediction of binding interactions with biological targets. nih.gov Rationalization of biological activity and guidance for lead optimization.

High-Throughput Synthesis and Screening for Chemical Discovery

The scaffold of this compound is well-suited for the techniques of combinatorial chemistry. The creation of focused libraries of derivatives, followed by high-throughput screening (HTS), could rapidly identify compounds with interesting properties.

Future efforts should involve:

Library Synthesis: Developing robust and automated synthetic protocols to generate a large and diverse collection of derivatives based on the core structure. researchgate.net This could involve parallel synthesis techniques where different building blocks are systematically combined.

High-Throughput Screening (HTS): Screening these libraries against various biological targets (e.g., kinases, microbial enzymes) or for specific material properties (e.g., fluorescence, charge transport) can accelerate the discovery of new leads for drug development or materials science. mdpi.comnih.gov The use of small interfering RNA (siRNA) libraries can also aid in target identification and validation. ku.edu

Exploration of Mechanistic Details of Reactions Involving the Compound

A fundamental understanding of the reaction mechanisms governing the synthesis and transformation of this compound is essential for optimizing reaction conditions and predicting outcomes.

Areas for mechanistic investigation include:

Nucleophilic Aromatic Substitution (SNAr): The primary route to synthesizing and functionalizing this compound involves SNAr. Detailed kinetic studies can clarify whether these reactions proceed through a classical two-step Meisenheimer complex or a concerted mechanism. nih.govnih.govsemanticscholar.org Factors such as solvent, temperature, and the nature of the nucleophile can significantly influence the operative pathway.

Catalytic Cycles: For cross-coupling reactions, elucidating the catalytic cycle (oxidative addition, transmetalation, reductive elimination) is key to improving catalyst efficiency, selectivity, and substrate scope.

Computational Mechanistic Studies: DFT calculations can be used to map potential energy surfaces, identify transition states, and calculate activation barriers for proposed reaction pathways, providing a theoretical framework to complement experimental findings. researchgate.net

By pursuing these interconnected research avenues, the scientific community can systematically unlock the synthetic potential of this compound, paving the way for the discovery of novel molecules with valuable applications across chemistry and beyond.

Q & A

Q. What are the optimal synthetic routes for 3,5-Dibromo-2-hydrazinyl-6-methylpyridine, and how can reaction yields be improved?

The synthesis typically involves halogenation and hydrazine substitution steps. A recommended approach is to start with 6-methylpyridin-2-amine, followed by bromination using PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–5°C) to avoid over-bromination. Hydrazine introduction can be achieved via nucleophilic substitution in anhydrous ethanol under reflux (72 hours). Yield optimization requires precise stoichiometric control (1:2.2 molar ratio of precursor to brominating agent) and inert atmosphere conditions to minimize side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm hydrazinyl (–NH–NH₂) and methyl (–CH₃) group positions.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (expected: ~265.92 g/mol) .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability, with decomposition typically observed above 200°C .
  • HPLC-PDA : For purity analysis (≥95% recommended for biological assays) using a C18 column and methanol/water (70:30 v/v) mobile phase .

Q. How can researchers address solubility challenges in aqueous and organic solvents?

The compound exhibits limited aqueous solubility due to its hydrophobic bromine substituents. Solubility can be enhanced using DMSO or DMF as co-solvents (10–20% v/v in PBS). For organic phase reactions, tetrahydrofuran (THF) or dichloromethane (DCM) are effective. Sonication (30 min at 40 kHz) or heating (50–60°C) may be required for full dissolution .

Advanced Research Questions

Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) of derivatives?

A factorial design approach (e.g., 2³ full factorial) is ideal for evaluating the effects of substituent position, bromine/hydrazine ratios, and reaction time on bioactivity. Use response surface methodology (RSM) to optimize variables, with computational tools like Gaussian 16 for preliminary molecular orbital analysis. Prioritize derivatives with logP values <3.5 to balance lipophilicity and solubility .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model electron density distributions, identifying reactive sites. The C-3 and C-5 bromine atoms exhibit high electrophilicity (Fukui indices >0.25), making them suitable for Suzuki-Miyaura coupling. Transition-state simulations (e.g., using NWChem) help predict activation energies for Pd-catalyzed reactions .

Q. What mechanisms explain contradictory bioactivity results in kinase inhibition assays?

Discrepancies often arise from assay conditions (e.g., ATP concentration, pH). For example:

  • At pH 7.4 : The hydrazinyl group may form hydrogen bonds with kinase ATP-binding pockets (IC₅₀ ~2.1 µM).
  • At pH 6.0 : Protonation of the pyridine nitrogen reduces binding affinity (IC₅₀ >10 µM). Validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How can researchers mitigate degradation during long-term storage?

Degradation pathways include hydrolysis of the hydrazinyl group and bromine displacement. Stability studies (40°C/75% RH for 6 months) recommend:

  • Storage : In amber vials under argon at –20°C.
  • Stabilizers : Add 0.1% w/v ascorbic acid to inhibit oxidation.
  • Monitoring : Use LC-MS every 3 months to detect degradation products (e.g., de-brominated analogs) .

Methodological Guidance Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₆H₆Br₂N₃
Molecular Weight266.92 g/mol
Melting Point178–182°C (decomposes)
LogP (Predicted)2.8 ± 0.3

Q. Table 2. Recommended Reaction Conditions for Derivatives

Reaction TypeCatalysts/ConditionsYield Range
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 80°C45–65%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, 100°C50–70%

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